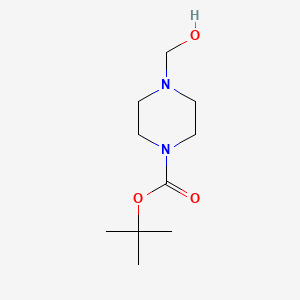
(R)-Cyclohexyl(3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Cyclohexyl(3-methoxyphenyl)methanol is a chiral alcohol compound characterized by a cyclohexyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexyl(3-methoxyphenyl)methanol typically involves the reduction of the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-Cyclohexyl(3-methoxyphenyl)methanol may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and high yield.
Types of Reactions:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)methanol can undergo oxidation to form the corresponding ketone, ®-Cyclohexyl(3-methoxyphenyl)ketone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form ®-Cyclohexyl(3-methoxyphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in ®-Cyclohexyl(3-methoxyphenyl)methanol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: ®-Cyclohexyl(3-methoxyphenyl)ketone.
Reduction: ®-Cyclohexyl(3-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of ®-Cyclohexyl(3-methoxyphenyl)methanol largely depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or receptors that facilitate its conversion or utilization in biological systems.
Comparison with Similar Compounds
- (S)-Cyclohexyl(3-methoxyphenyl)methanol
- ®-Cyclohexyl(4-methoxyphenyl)methanol
- ®-Cyclohexyl(3-hydroxyphenyl)methanol
Comparison: ®-Cyclohexyl(3-methoxyphenyl)methanol is unique due to its specific stereochemistry and functional groups. Compared to its enantiomer, (S)-Cyclohexyl(3-methoxyphenyl)methanol, the ®-isomer may exhibit different biological activities and interactions with chiral environments. The presence of the methoxy group at the 3-position also distinguishes it from other isomers, such as ®-Cyclohexyl(4-methoxyphenyl)methanol, which may have different chemical reactivity and applications.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(R)-cyclohexyl-(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C14H20O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h5,8-11,14-15H,2-4,6-7H2,1H3/t14-/m1/s1 |
InChI Key |
XGYYVZNWNVDZPC-CQSZACIVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C2CCCCC2)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-pyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11887774.png)







![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
